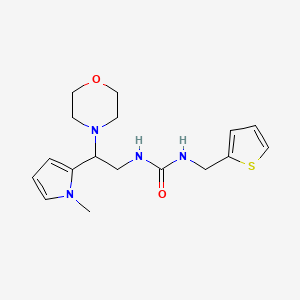

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-20-6-2-5-15(20)16(21-7-9-23-10-8-21)13-19-17(22)18-12-14-4-3-11-24-14/h2-6,11,16H,7-10,12-13H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJXNGJYUHLVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Step 1: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde.

Step 2: Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanol.

Step 3: Coupling of the intermediate with thiophen-2-ylmethyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholinoethyl-Substituted Ureas

The morpholinoethyl group is a common feature in urea derivatives due to its balance of hydrophilicity and steric bulk. Key comparisons include:

Key Observations :

- The morpholinoethyl group in compound 14c enhances solubility and binding affinity for PRMT3 .

- In compound 16, the morpholinoethyl linker may stabilize interactions with hydrophobic enzyme pockets .

Thiophene-Containing Ureas

Thiophene rings influence electronic properties and binding specificity. Notable analogs:

Key Observations :

- Thiophen-2-yl groups (as in the target) may enhance π-π stacking compared to thiophen-3-yl derivatives .

Pyrrole-Containing Derivatives

Pyrrole rings contribute to aromatic interactions and metabolic stability:

Physicochemical and Spectroscopic Properties

- LogP: The morpholinoethyl group likely reduces logP (increasing hydrophilicity), while the thiophene and pyrrole rings offset this effect.

- Melting Points: Morpholinoethyl-containing ureas (e.g., 16: 161–163°C ) typically exhibit higher melting points than aliphatic analogs.

- Spectroscopy :

- ¹H NMR : Expected δ 6.5–7.5 ppm for thiophene and pyrrole protons.

- LCMS : Molecular ion peaks (e.g., [M+H]+) would align with calculated weights (~393.5).

Biological Activity

1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea, a complex organic compound, is characterized by its unique structural features, including a pyrrole ring, a morpholine moiety, and a thiophene group. These structural elements suggest potential biological activities that are of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 377.5 g/mol. Its structure includes functional groups that may interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| Structural Features | Pyrrole, Morpholine, Thiophene |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the morpholine and thiophene rings may enhance its binding affinity to target proteins, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways related to various physiological responses.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that derivatives of the compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been shown to possess activity against various bacterial strains and fungi.

Anticancer Potential

There is emerging evidence indicating that compounds with pyrrole and thiophene structures can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. These effects are likely due to their interaction with DNA or critical signaling pathways in cancer cells.

Case Studies

Several studies have explored the biological effects of related compounds:

- Pyrrole Derivatives : Research has demonstrated that pyrrole-containing compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

- Morpholine Compounds : Morpholine derivatives have been studied for their neuroprotective effects, suggesting that modifications to this structure can lead to significant therapeutic benefits.

Comparative Analysis

To better understand the unique properties of 1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea, it is beneficial to compare it with other compounds possessing similar functionalities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antimicrobial |

| Sulfamethoxazole | Additional methyl group on benzene | Antimicrobial, anti-inflammatory |

| N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl) | Pyrrole and morpholine combination | Potential anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.